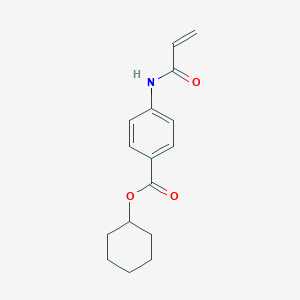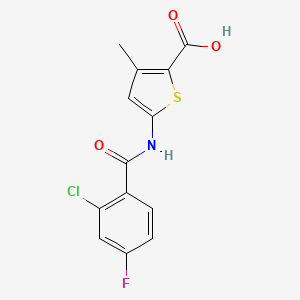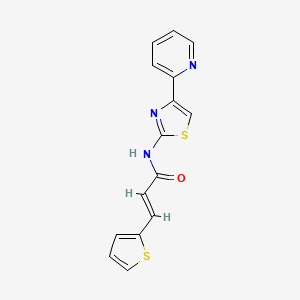
(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyridine ring, a thiazole ring, and a thiophene ring. These rings are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, it’s likely that this compound could be synthesized through a series of condensation and substitution reactions involving the appropriate pyridine, thiazole, and thiophene precursors.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the acrylamide group. The geometry around the acrylamide group would be planar due to the presence of the double bond, and the nitrogen in the amide group would be capable of hydrogen bonding.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the acrylamide group could potentially undergo addition reactions at the double bond, and the heterocyclic rings might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and heterocyclic rings. For example, it would likely have a relatively high melting point due to the presence of the amide group, which can form intermolecular hydrogen bonds.Applications De Recherche Scientifique
Anticancer Potential
A key area of research for compounds like (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is their potential in cancer treatment. Studies have shown that similar compounds exhibit cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents. For instance, certain acrylamide conjugates have demonstrated significant cytotoxicity against human lung adenocarcinoma epithelial cells, with notable effects on cell cycle and induction of apoptotic cell death (Kamal et al., 2014). Additionally, novel thiazole-pyridine hybrids have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some showing significant potential (Bayazeed & Alnoman, 2020).
Antimicrobial and Antifungal Applications
Compounds with structures similar to (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been investigated for their antimicrobial and antifungal properties. Studies reveal that such compounds, especially when used in metal complexes, exhibit notable antibacterial and antifungal activities. This indicates their potential in developing new bioactive materials with antimicrobial properties (Zou Xun-Zhong et al., 2020).
Insecticidal Agents
Research has also explored the use of compounds with thiazole and acrylamide moieties as insecticidal agents. For example, a study on sulfonamide-bearing thiazole derivatives demonstrated potent toxic effects against the cotton leafworm, suggesting their applicability as insecticides (Soliman et al., 2020).
Photophysical Properties for Technological Applications
Furthermore, compounds similar to (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized for their photophysical properties, making them candidates for technological applications such as in solar cells. Their structural manipulations can affect these properties, indicating a potential use in the development of novel chromophores (Jachak et al., 2021).
Metal Sorption and Polymer Science
These compounds are also researched for their application in metal sorption and polymer science. Studies have shown that polymers derived from acrylamides with N-heterocyclic moieties can act as efficient chelating agents for various metal ions (Al-Fulaij et al., 2015).
Safety And Hazards
Without specific safety data, it’s hard to provide detailed information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Orientations Futures
The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug.
Propriétés
IUPAC Name |
(E)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS2/c19-14(7-6-11-4-3-9-20-11)18-15-17-13(10-21-15)12-5-1-2-8-16-12/h1-10H,(H,17,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUQIINODRFTPI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

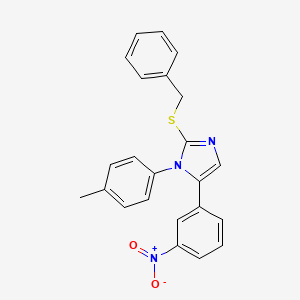
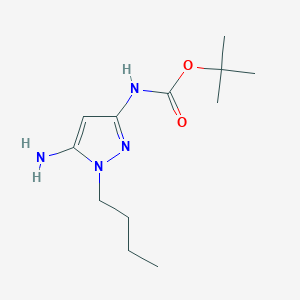
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
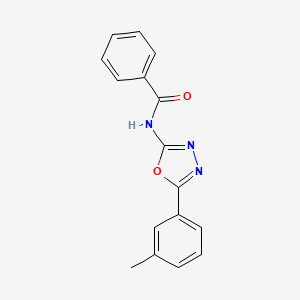
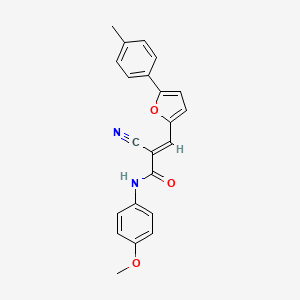
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)
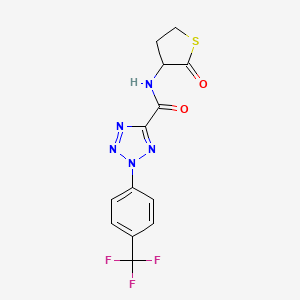
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)
![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
